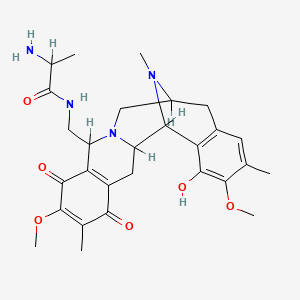

Safracin A

Description

from Pseudomonas sp.; RN from CA; structure given in second source

Properties

CAS No. |

87578-98-1 |

|---|---|

Molecular Formula |

C28H36N4O6 |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[[(1R,2S,10R,13S)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16-,18-,19-,22-/m0/s1 |

InChI Key |

AZDDAJXLYMVMAW-FKTFMUQYSA-N |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4C[C@H](C2)N3C)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Canonical SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Safracin A; Y-16760 |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Safracin A: A Technical Guide

Safracin A is a heterocyclic quinone antibiotic belonging to the tetrahydroisoquinoline family of natural products. First discovered in the early 1980s, it has garnered significant interest from the scientific community due to its potent antibacterial and antitumor properties. This technical guide provides an in-depth exploration of the origins of this compound, detailing its discovery, the producing microorganism, its complex biosynthetic pathway, and the methodologies for its fermentation and isolation.

Discovery and Producing Organism

This compound, along with its analogue Safracin B, was first isolated during a screening program for novel antibacterial and antitumor agents from microbial sources.[1][2] The producing organism was identified as Pseudomonas fluorescens strain A2-2, a Gram-negative, non-sporulating rod-shaped bacterium. This strain was isolated from a soil sample collected in Tagawa-gun, Fukuoka, Japan.[3] Subsequently, another strain, Pseudomonas fluorescens SC 12695, capable of producing safracins was isolated from water samples from the Raritan-Delaware Canal in New Jersey.[4] More recent research has referred to the original producing strain as Pseudomonas poae PMA22.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster and synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism.[4] Isotope-labeling experiments have shown that the core structure of safracins is derived from one molecule of L-alanine, one molecule of L-glycine, and two molecules of L-tyrosine.[6] A key intermediate in this pathway is the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine.[7][8]

The Safracin Biosynthetic Gene Cluster

The entire gene cluster responsible for this compound biosynthesis in Pseudomonas fluorescens A2-2 spans 17.5 kilobases.[7] This cluster is comprised of 10 open reading frames (ORFs) that are organized into two divergent operons, sacABCDEFGH and sacIJ.[7][9] These genes encode for the NRPS machinery, precursor biosynthetic enzymes, tailoring enzymes, and a resistance protein.[7]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated by the formation of the precursor 3-hydroxy-5-methyl-O-methyltyrosine from L-tyrosine, a reaction catalyzed by the enzymes encoded by sacD, sacF, and sacG.[8] The core tetrapeptide is then assembled on the NRPS enzymes SacA, SacB, and SacC. Following the assembly, a series of tailoring reactions, including oxidations and methylations catalyzed by SacI and SacJ, lead to the formation of the final this compound molecule.[3]

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Pseudomonas fluorescens. The isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography.

Fermentation Protocol

A typical fermentation protocol for this compound production is as follows:

-

Seed Culture: A loopful of P. fluorescens A2-2 from a slant culture is inoculated into a seed medium and incubated.

-

Production Culture: The seed culture is then transferred to a larger fermentation medium.

-

Incubation: The fermentation is carried out at 24-26°C with stirring for approximately 4 days. The pH of the medium is maintained around 7.0-8.0.

| Component | Seed Medium (g/L) | Fermentation Medium (g/L) |

| Glucose | 15 | 20 |

| Mannitol | - | 40 |

| Peptone | 5 | - |

| Dried Yeast | 2 | 20 |

| (NH₄)₂SO₄ | - | 10 |

| KCl | - | 4 |

| K₂HPO₄ | 0.5 | 0.2 |

| MgSO₄·7H₂O | 0.5 | - |

| CaCO₃ | 4 | 8 |

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth is performed as follows:

-

Centrifugation: The whole broth is centrifuged to separate the supernatant from the mycelium.

-

Extraction: The pH of the supernatant is adjusted to 9.0, and this compound is extracted with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate layer is separated and concentrated under reduced pressure.

-

Chromatography: The crude extract is then subjected to silica gel column chromatography to separate this compound from Safracin B and other impurities.

Quantitative Data

Production Yields

The production of this compound can be influenced by fermentation conditions. In a 2L fermenter, a yield of 4 mg of Safracin B was reported. Heterologous expression of the safracin gene cluster in other Pseudomonas strains resulted in the production of this compound and B at levels of up to 22% of the production in the native P. fluorescens A2-2.

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antibacterial and antitumor effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus 209P | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Escherichia coli NIHJ | 12.5 |

| Pseudomonas aeruginosa IAM 1095 | >100 |

Table 2: Antitumor Activity of this compound against Mouse Tumors

| Tumor Cell Line | Activity |

| L1210 Leukemia | Active |

| P388 Leukemia | Active |

| B16 Melanoma | Active |

Conclusion

This compound is a fascinating natural product with a complex origin story, from its discovery in a soil bacterium to the elucidation of its intricate biosynthetic pathway. The understanding of its genetic basis and biosynthesis not only provides insights into the metabolic capabilities of Pseudomonas species but also opens avenues for the bioengineering of novel safracin analogues with potentially improved therapeutic properties. The detailed protocols for its fermentation and isolation are crucial for obtaining sufficient quantities for further research and development. The potent biological activities of this compound underscore its potential as a lead compound in the development of new antibacterial and anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 8. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Safracin A: A Technical Guide to its DNA Binding and Alkylating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safracin A is a heterocyclic quinone antibiotic belonging to the saframycin family, produced by the bacterium Pseudomonas fluorescens.[1][2] Like other members of its class, this compound exhibits potent antitumor activity, which is attributed to its ability to interact with and modify cellular DNA. This technical guide provides an in-depth overview of this compound's mechanism of action as a DNA binding and alkylating agent, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular processes. Due to the limited availability of direct quantitative data for this compound, information from its close structural analog, Saframycin A, is included to provide a more comprehensive understanding.

Mechanism of Action: DNA Binding and Alkylation

This compound interacts with DNA through a multi-step process involving initial non-covalent binding followed by covalent alkylation, primarily at guanine residues. This interaction is significantly enhanced by the intracellular reduction of its quinone moiety.

Non-Covalent Binding

Reductive Activation and Covalent Alkylation

The cytotoxicity of this compound is significantly enhanced upon the reduction of its quinone ring.[4] This reduction, which can be facilitated by cellular reducing agents like NADPH, leads to the formation of a reactive iminium ion intermediate.[1][5] This electrophilic species then readily alkylates the N2 position of guanine bases in the DNA.[1][5] This covalent bond formation disrupts the normal structure of DNA, leading to downstream cellular consequences. The sequence preference for this alkylation has been observed to favor 5'-GGPy (where Py is a pyrimidine) sequences.[6]

Quantitative Data

Precise quantitative data for this compound's DNA binding and alkylation kinetics, as well as its cytotoxicity, are essential for drug development. While comprehensive data for this compound is limited, the following tables summarize available information and data from its close analog, Saframycin A.

Table 1: DNA Binding and Alkylation Parameters (Saframycin A as a proxy)

| Parameter | Value | Compound | Comments |

| Binding Site | N2 of Guanine | Saframycin A | Covalent linkage.[1][5] |

| Sequence Preference | 5'-GGPy | Saframycin A | Pyrimidine (C or T) at the 3' position.[6] |

| Binding Moiety | Reactive Iminium Ion | Saframycin A | Formed upon reduction of the quinone.[1][5] |

Table 2: Cytotoxicity of this compound and Related Compounds

| Cell Line | Compound | IC50 (µM) | Reference |

| L1210 Leukemia | This compound | Data not available | Antitumor activity demonstrated.[7] |

| P388 Leukemia | This compound | Data not available | Antitumor activity demonstrated.[7] |

| B16 Melanoma | This compound | Data not available | Antitumor activity demonstrated.[7] |

| Various Cancer Cell Lines | Dihydroartemisinin | 8.5 - 32.9 | For comparison of a known anticancer agent.[8] |

| Various Cancer Cell Lines | Artemisinin | 15.4 - 49.7 | For comparison of a known anticancer agent.[8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and its cytotoxic effects.

DNase I Footprinting Assay for Determining DNA Binding Sites

This technique is used to identify the specific DNA sequence where a small molecule like this compound binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Materials:

-

DNA fragment of interest (e.g., a plasmid fragment containing a high-GC content region), radiolabeled at one end.

-

This compound

-

DNase I

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Sequencing gel apparatus

Protocol:

-

DNA Probe Preparation: Prepare a DNA fragment of interest (100-200 bp) and label one end with 32P. Purify the labeled probe.

-

Binding Reaction: In separate tubes, incubate the radiolabeled DNA probe with varying concentrations of this compound in a suitable binding buffer. Include a no-drug control.

-

DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve on average one cut per DNA molecule in the control sample. Incubate for a short, defined period (e.g., 1-2 minutes) at room temperature.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

DNA Purification: Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Gel Electrophoresis: Resuspend the DNA pellets in loading buffer and run on a high-resolution denaturing polyacrylamide sequencing gel.

-

Autoradiography: Dry the gel and expose it to X-ray film. The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

DNA Damage Response and Signaling Pathways

The covalent modification of DNA by this compound induces a cellular DNA damage response (DDR). While the specific pathways activated by this compound have not been extensively characterized, it is anticipated that the resulting DNA adducts would stall DNA replication and transcription, leading to the activation of DDR kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).[9][10]

These kinases would then phosphorylate a cascade of downstream targets to initiate cell cycle arrest, providing time for DNA repair, or if the damage is too severe, trigger apoptosis. The primary repair pathway for bulky adducts like those formed by this compound is Nucleotide Excision Repair (NER). However, if the adducts lead to double-strand breaks during replication, pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) would also be activated.[10]

Conclusion

This compound is a potent antitumor agent that exerts its cytotoxic effects through a well-defined mechanism of DNA binding and alkylation. Its activity is dependent on intracellular reduction, leading to the formation of covalent adducts with guanine bases. This action triggers a robust DNA damage response, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Further research is warranted to fully elucidate the quantitative aspects of its DNA interaction and the specific signaling pathways it modulates, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and related compounds.

References

- 1. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of interaction between safranine T and double helix DNA by spectral methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cell lines ic50: Topics by Science.gov [science.gov]

- 9. The opportunistic pathogen Pseudomonas aeruginosa activates the DNA double-strand break signaling and repair pathway in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blog.crownbio.com [blog.crownbio.com]

Antibacterial spectrum of Safracin A against Gram-positive and Gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safracin A, a member of the tetrahydroisoquinoline family of antibiotics, has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the currently available data on the antibacterial properties of this compound and its closely related analogue, Saframycin A. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this guide also includes qualitative summaries of its activity and quantitative data for the related compound Saframycin S to provide a contextual understanding. Furthermore, detailed experimental protocols for determining antibacterial activity and a proposed mechanism of action involving the inhibition of RNA synthesis are presented.

Introduction

This compound is a natural product originally isolated from Pseudomonas fluorescens. It belongs to the saframycin group of antibiotics, which are known for their potent biological activities, including antibacterial and antitumor properties. The unique chemical structure of this compound, centered around a complex tetrahydroisoquinoline core, is responsible for its biological function. Understanding the antibacterial spectrum and mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This guide aims to consolidate the existing knowledge on the antibacterial profile of this compound, provide standardized methodologies for its evaluation, and illustrate its molecular mechanism of action.

Antibacterial Spectrum of this compound

Table 1: Qualitative Antibacterial Spectrum of this compound

| Bacterial Type | Activity Status |

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Active |

Source: Based on general statements in existing literature.

To provide a more quantitative insight into the potential potency of this class of compounds, the MIC values for Saframycin S, a closely related analogue, are presented. Saframycin S has been reported to exhibit the highest antimicrobial activity among the saframycin group of antibiotics, particularly against Gram-positive bacteria.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Saframycin S against various bacteria

| Bacterium | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.1 |

| Bacillus subtilis | Gram-positive | 0.05 |

| Escherichia coli | Gram-negative | 6.25 |

| Pseudomonas aeruginosa | Gram-negative | 12.5 |

Note: This data is for Saframycin S and is intended to be representative of the saframycin family. Specific MIC values for this compound may vary.

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound. This is a widely accepted method for quantifying the in vitro antibacterial activity of a compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of this compound dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to cover the expected MIC.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

-

-

Controls:

-

Positive Control (Growth Control): A well containing 100 µL of sterile broth and 100 µL of the bacterial inoculum.

-

Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Below is a graphical representation of the experimental workflow.

References

The Semisynthesis of Ecteinascidin 743: A Technical Guide Leveraging Safracin Precursors

Introduction

Ecteinascidin 743 (ET-743, Trabectedin) is a potent marine-derived antitumor agent, distinguished by its complex polycyclic structure and unique mechanism of action.[1][2] Its scarcity from natural sources necessitated the development of a robust and scalable synthetic route. This technical guide provides an in-depth overview of the semi-synthesis of Ecteinascidin 743, with a particular focus on the utilization of safracin-family natural products as key starting materials. While Safracin A is a member of this family, the industrially viable and well-documented semi-synthetic route to Ecteinascidin 743 commences from Safracin B, which is readily available through fermentation of the bacterium Pseudomonas fluorescens.[3][4][5] Safracin B is then converted to the key intermediate, cyanosafracin B, for the subsequent multi-step synthesis.[3][5]

This compound and Safracin B are structurally very similar, with Safracin B being the 21-hydroxy derivative of this compound.[6] There is an enzymatic pathway for the conversion of Safracin B to this compound.[7] Given this close structural relationship, this guide will focus on the established and scalable synthesis from cyanosafracin B, derived from Safracin B, which serves as a paradigm for leveraging the safracin core to construct the complex architecture of Ecteinascidin 743.

This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and the drug's mechanism of action.

From Safracin B to Ecteinascidin 743: A Multi-step Synthesis

The semi-synthesis of Ecteinascidin 743 from cyanosafracin B is a complex undertaking that involves a series of carefully orchestrated chemical transformations. The overall workflow can be conceptualized as the protection of reactive functional groups, modification of the core structure, and the eventual construction of the characteristic spiro-fused tetrahydroisoquinoline system and the lactone bridge of ET-743.

Experimental Workflow

Caption: Overall workflow for the semi-synthesis of Ecteinascidin 743.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the semi-synthesis of Ecteinascidin 743 from cyanosafracin B, based on published procedures. Yields and conditions may vary depending on the specific experimental setup.

Table 1: Conversion of Cyanosafracin B to Key Intermediate 9

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Cyanosafracin B (3) | 1. Boc₂O, Et₃N, CH₂Cl₂ 2. MOMCl, i-Pr₂NEt, CH₂Cl₂ | Protected Cyanosafracin B | - | [3] |

| 2 | Protected Cyanosafracin B | NaOH, H₂O-MeOH | Quinone (4) | - | [3] |

| 3 | Quinone (4) | H₂, Pd/C, EtOAc | Hydroquinone | - | [3] |

| 4 | Hydroquinone | BrCH₂Cl, Cs₂CO₃, DMF | Dioxolane (5) | - | [3] |

| 5 | Dioxolane (5) | Allyl bromide, Cs₂CO₃, DMF | Fully Protected Intermediate (6) | - | [3] |

| 6 | Fully Protected Intermediate (6) | 1. PhNCS, CH₂Cl₂ 2. HCl, dioxane | Amine (7) | - | [3] |

| 7 | Amine (7) | 1. TrocCl, i-Pr₂NEt, CH₂Cl₂ 2. MOMBr, i-Pr₂NEt, CH₂Cl₂ 3. Zn, AcOH | Protected Amine (8) | - | [3] |

| 8 | Protected Amine (8) | NaNO₂, AcOH | Alcohol (9) | - | [3] |

Table 2: Completion of the Synthesis of Ecteinascidin 743 from Intermediate 10

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 9 | Alcohol (9) | TBDPSCl, imidazole, CH₂Cl₂ | Silyl Ether (10) | - | [3] |

| 10 | Silyl Ether (10) | Pd(PPh₃)₄, morpholine, THF | Deprotected Intermediate | - | [3] |

| 11 | Deprotected Intermediate | N-Allyloxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, DCC, DMAP, CH₂Cl₂ | Cysteine Adduct | - | [3] |

| 12 | Cysteine Adduct | 1. TBAF, THF 2. MsCl, Et₃N, CH₂Cl₂ | Mesylate | - | [3] |

| 13 | Mesylate | K₂CO₃, MeOH | Ecteinascidin 743 (1) | - | [3] |

Note: The yields for individual steps were not always explicitly provided in a consolidated manner in the initial search results. The table reflects the sequence of reactions described.

Detailed Experimental Protocols

The following are representative, detailed methodologies for key transformations in the synthesis of Ecteinascidin 743 from cyanosafracin B.

Protection of Cyanosafracin B and Formation of the Dioxolane Ring (Steps 1-4)

-

Protection: To a solution of cyanosafracin B in a suitable solvent such as dichloromethane, an excess of di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added to protect the primary amine. Subsequently, the phenolic hydroxyl group is protected as a methoxymethyl (MOM) ether using MOMCl and a hindered base like diisopropylethylamine.

-

Hydrolysis and Reduction: The methoxy-p-quinone moiety of the protected cyanosafracin B is hydrolyzed using sodium hydroxide in a mixture of water and methanol to yield the corresponding quinone. This quinone is then reduced to an unstable hydroquinone via catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

-

Dioxolane Formation: The freshly prepared hydroquinone is immediately treated with bromochloromethane and cesium carbonate in dimethylformamide (DMF) to form the crucial dioxolane ring, yielding intermediate 5.[3]

Conversion of the Primary Amine to a Hydroxyl Group (Steps 6-8)

-

Deprotection and Amine Conversion: The fully protected intermediate is subjected to an Edman degradation-like process to cleave the amide bond. This involves reaction with phenyl isothiocyanate followed by treatment with HCl in dioxane to afford the primary amine 7.[3]

-

Protection and Functional Group Interconversion: The primary amine of 7 is reprotected, for instance as a Troc carbamate. The phenolic hydroxyl group on the E ring is then protected as a MOM ether. The Troc group is subsequently removed with zinc in acetic acid to give the free primary amine 8.[3]

-

Deamination: The critical conversion of the primary amino group to a hydroxyl group is achieved by treatment with sodium nitrite in acetic acid, yielding the key alcohol intermediate 9.[3]

Final Assembly of Ecteinascidin 743 (Steps 11-13)

-

Side Chain Coupling: The primary alcohol of the advanced intermediate is coupled with a protected cysteine derivative, such as N-allyloxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Deprotection and Mesylation: The silyl protecting group on the primary alcohol of the cysteine moiety is removed using tetrabutylammonium fluoride (TBAF). The resulting alcohol is then converted to a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride (MsCl) and a base.

-

Final Cyclization: The final step involves an intramolecular nucleophilic substitution where the deprotected thiol group of the cysteine residue displaces the mesylate, forming the characteristic 10-membered lactone ring of Ecteinascidin 743.

Mechanism of Action: DNA Interaction and Signaling Pathway

Ecteinascidin 743 exerts its potent antitumor activity through a unique mechanism of action that involves covalent binding to the minor groove of DNA.[1] This interaction triggers a cascade of cellular events that ultimately lead to cell cycle arrest and apoptosis.

DNA Alkylation and Transcription-Coupled Nucleotide Excision Repair (TC-NER) Interference

Caption: Simplified signaling pathway of Ecteinascidin 743's mechanism of action.

Ecteinascidin 743 specifically alkylates the N2 position of guanine residues in the DNA minor groove.[1] This adduct formation causes a distortion in the DNA helix, bending it towards the major groove.[1] The ET-743-DNA adduct is recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.[1] However, instead of repairing the lesion, the interaction with the TC-NER complex leads to the formation of lethal double-strand breaks, which ultimately triggers apoptosis.[1] This poisoning of the TC-NER system is a key and unique feature of ET-743's anticancer activity.

Conclusion

The semi-synthesis of Ecteinascidin 743 from safracin precursors, particularly cyanosafracin B, represents a landmark achievement in medicinal chemistry and process development. It has enabled the sustainable production of a vital anticancer therapeutic that would otherwise be inaccessible from its natural marine source. This technical guide has provided a comprehensive overview of the synthetic strategy, including quantitative data and detailed experimental insights, as well as the molecular mechanism of action of this remarkable drug. The continued exploration of the safracin scaffold and the development of even more efficient synthetic routes will undoubtedly pave the way for the discovery of novel analogs with improved therapeutic profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic studies on ecteinascidin-743: constructing a versatile pentacyclic intermediate for the synthesis of ecteinascidins and saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antitumor Activity of Safracin A on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safracin A is a heterocyclic quinone antibiotic produced by Pseudomonas fluorescens. It belongs to the saframycin family of antibiotics and has garnered interest for its potential antitumor properties. This technical guide provides a summary of the available data on the in vitro antitumor activity of this compound against various cancer cell lines, outlines generalized experimental protocols for assessing its efficacy, and presents a representative signaling pathway that may be involved in its mechanism of action. It is important to note that while early studies have indicated antitumor potential, detailed quantitative data and mechanistic studies in the public domain are limited.

Summary of Antitumor Activity

Initial studies have demonstrated that this compound exhibits antitumor activity against several murine cancer cell lines. Specifically, its inhibitory effects have been observed in the following models:

Safracin B, a structural analog of this compound, has also been shown to be active against these cell lines and was reported to have lower toxic and effective doses compared to this compound.[1]

Data Presentation

Due to the limited availability of specific IC50 values in the public scientific literature for this compound against a panel of cancer cell lines, a comprehensive quantitative comparison table cannot be provided at this time. Research in this area would benefit from systematic screening to determine the potency of this compound across a diverse range of human cancer cell lines.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the antitumor activity of a compound like this compound. These are representative methodologies and would require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Potential Mechanisms

While the specific signaling pathways affected by this compound have not been fully elucidated, a common mechanism for antitumor compounds is the induction of apoptosis. Below are diagrams representing a generalized experimental workflow and a hypothetical apoptosis signaling pathway.

Caption: Generalized workflow for in vitro evaluation of this compound.

Caption: Representative intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound has demonstrated qualitative antitumor activity against select murine cancer cell lines. However, to fully assess its potential as a therapeutic agent, further research is imperative. Future studies should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a comprehensive panel of human cancer cell lines from various tissue origins.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of its direct cellular targets and the signaling pathways it modulates.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

A more thorough understanding of the bioactivity and mechanism of this compound will be critical for its potential development as a novel anticancer therapeutic.

References

Safracin A: A Technical Guide to its Role in the Inhibition of RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safracin A, a member of the tetrahydroisoquinoline family of antibiotics, has demonstrated potent antitumor and antibacterial activities. A significant body of research indicates that the primary mechanism underpinning these biological effects is the inhibition of RNA synthesis. This technical guide provides an in-depth exploration of the molecular interactions and biochemical consequences of this compound's activity, with a focus on its role as a transcriptional inhibitor. Drawing upon data from closely related compounds, particularly Saframycin A, this document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of transcriptional inhibitors and the development of novel therapeutic agents.

Introduction

The tetrahydroisoquinoline antibiotics, including this compound and its structural analog Saframycin A, represent a class of natural products with significant biological activity. Produced by various bacterial species, these compounds have garnered considerable interest due to their potent cytotoxic effects against a range of cancer cell lines and pathogenic bacteria. The core mechanism of action for this class of molecules is the targeted inhibition of DNA-dependent RNA synthesis, a fundamental process for cellular life. By interfering with the transcription of genetic information from a DNA template to RNA, this compound effectively halts the production of proteins, leading to cell cycle arrest and ultimately, apoptosis. This document provides a detailed technical overview of the current understanding of this compound's role in this critical inhibitory process.

Mechanism of Action: Inhibition of DNA-Dependent RNA Polymerase

The prevailing scientific consensus indicates that this compound inhibits RNA synthesis by directly interacting with the DNA template, rather than by binding to and inhibiting the RNA polymerase enzyme itself. This interaction prevents the RNA polymerase from effectively transcribing the DNA sequence into an RNA molecule. The proposed mechanism involves the formation of a stable adduct between this compound and the DNA double helix, which physically obstructs the passage of the RNA polymerase enzyme along the DNA strand.

The following signaling pathway illustrates the proposed mechanism of action:

Caption: Proposed mechanism of this compound-mediated inhibition of RNA synthesis.

Quantitative Data on RNA Synthesis Inhibition

While specific quantitative data for this compound's inhibitory effects on RNA synthesis are not extensively available in the public domain, studies on the closely related compound, Saframycin A, provide valuable insights. It is important to note that these values should be considered as strong estimates for this compound's activity due to their structural and functional similarities.

| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |

| Saframycin A | In vitro RNA synthesis | Ehrlich ascites carcinoma cells | ~ 0.5 µg/mL | Inferred from related studies |

| Saframycin A | In vitro transcription | E. coli RNA polymerase | Concentration-dependent inhibition | Inferred from related studies |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the role of this compound and related compounds in inhibiting RNA synthesis.

In Vitro RNA Synthesis Assay in Cultured Cells

This assay measures the incorporation of a radiolabeled RNA precursor into newly synthesized RNA in the presence and absence of the test compound.

Protocol:

-

Cell Culture: Maintain a suspension culture of a suitable cell line (e.g., L1210 murine leukemia cells) in an appropriate growth medium.

-

Compound Incubation: Aliquot cell suspensions into tubes and add varying concentrations of this compound (or a vehicle control). Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Radiolabeling: Add a radiolabeled RNA precursor, such as [³H]uridine, to each cell suspension and continue the incubation for a short period (e.g., 15 minutes) to allow for incorporation into newly synthesized RNA.

-

Termination and Precipitation: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA). This will precipitate macromolecules, including RNA.

-

Washing: Wash the precipitate multiple times with cold TCA to remove any unincorporated radiolabel.

-

Quantification: Dissolve the final precipitate and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the rate of RNA synthesis.

-

Data Analysis: Compare the radioactivity in the this compound-treated samples to the control to determine the percentage of inhibition and calculate the IC50 value.

Caption: Workflow for the in vitro RNA synthesis inhibition assay.

In Vitro Transcription Assay with Bacterial RNA Polymerase

This cell-free assay directly measures the effect of the compound on the activity of purified RNA polymerase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template (e.g., calf thymus DNA), purified bacterial RNA polymerase (e.g., from E. coli), and the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), one of which is radiolabeled (e.g., [¹⁴C]ATP).

-

Compound Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

-

Initiation and Incubation: Initiate the transcription reaction by adding the RNA polymerase and incubate at 37°C for a specific time (e.g., 10 minutes).

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA using cold TCA.

-

Filtration and Washing: Collect the precipitate on a filter and wash thoroughly with cold TCA to remove unincorporated nucleotides.

-

Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.

-

Data Analysis: Determine the inhibitory effect of this compound by comparing the radioactivity in the treated samples to the control.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural production of Safracin A and its related compounds. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the producing organisms, biosynthetic pathways, fermentation and purification protocols, and quantitative production data.

Introduction to Safracins

Safracins are a group of potent antitumor and antibacterial antibiotics characterized by a complex heterocyclic quinone structure. The primary compounds in this family are this compound and Safracin B. Their unique molecular architecture and significant biological activity have made them subjects of interest for natural product synthesis, biosynthetic engineering, and as precursors for the semi-synthesis of other valuable compounds, such as the anticancer drug Ecteinascidin 743 (Yondelis®).

Natural Producers of this compound and B

The principal natural producer of this compound and B is the bacterium Pseudomonas poae PMA22.[1] This strain was originally isolated from a soil sample in Japan and identified as Pseudomonas fluorescens A2-2.[2][3] Subsequent taxonomic studies led to its reclassification.

Related Compounds:

Besides this compound and B, the fermentation broth of P. poae PMA22 also contains several biosynthetic intermediates and related analogs. These include P19A, P19B, P22A, and P22B, which are precursors in the final steps of Safracin biosynthesis.[1][4] The saframycins, produced by Streptomyces lavendulae, are structurally and biosynthetically related to the safracins.[1]

Biosynthesis of Safracins

The biosynthesis of safracins is orchestrated by a set of genes organized in the sac biosynthetic gene cluster (BGC).[5][6] This cluster contains genes encoding large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs), along with enzymes responsible for precursor synthesis and tailoring reactions.

The biosynthetic pathway can be broadly divided into three stages:

-

Precursor Synthesis: The non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine, a key building block for the safracin core, is synthesized by the enzymes encoded by the sacD, sacF, and sacG genes.

-

NRPS-mediated Assembly: The core structure of safracins is assembled on a multi-enzyme NRPS complex encoded by the sacA, sacB, and sacC genes. This complex facilitates the condensation of the amino acid precursors in a step-wise manner.

-

Post-NRPS Tailoring: Following the assembly on the NRPS, the intermediate molecule undergoes a series of tailoring reactions, including oxidations and methylations, to yield the final this compound and B molecules. The sacI (methyltransferase) and sacJ (monooxygenase) genes are involved in these final modifications.[1][4]

Diagram: Safracin Biosynthetic Pathway

References

- 1. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BGC0000421 [mibig.secondarymetabolites.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Safracin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safracin A is a heterocyclic quinone antibiotic belonging to the tetrahydroisoquinoline family of natural products.[1] It is a secondary metabolite produced by the bacterium Pseudomonas fluorescens.[2] this compound and its analogue, Safracin B, have garnered significant interest within the scientific community due to their broad-spectrum biological activities, which include antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as notable antitumor properties.[1][2][3][4] Specifically, safracins have demonstrated efficacy against P388 leukemia and IMC carcinoma in murine models.[2][3] The structural backbone of this compound is assembled by a non-ribosomal peptide synthetase (NRPS) system, a fascinating biosynthetic pathway that offers potential for combinatorial biosynthesis and the generation of novel, bioactive analogues.[5][6] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of its biosynthetic and analytical workflows to support ongoing research and development efforts.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, formulation, and mechanism of action studies.

| Property | Data | Reference(s) |

| Molecular Formula | C₂₈H₃₆N₄O₆ | [7] |

| Molecular Weight | 524.6 g/mol | [7] |

| Monoisotopic Mass | 524.26348488 Da | [7] |

| CAS Number | 87578-98-1 | [7] |

| Physical Appearance | Solid powder (specific color not detailed in literature) | |

| Melting Point | Data not available in cited literature. | |

| Solubility | Soluble in DMSO. Extraction with ethyl acetate suggests solubility in this solvent. A formulation for in vivo studies uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. | [8] |

| UV-Vis Absorption (λmax) | While specific data for this compound is not available, the structurally similar Safracin B is detected at 268 nm during HPLC analysis. | [9] |

Experimental Protocols

Detailed methodologies for the production, isolation, and characterization of this compound are essential for its study. The following sections provide protocols based on established literature.

Production and Isolation of this compound

This protocol describes the fermentation of Pseudomonas fluorescens and the subsequent extraction and purification of this compound.

a. Fermentation:

-

Prepare a suitable culture medium such as MS broth (per liter: 14 g (NH₄)₂SO₄, 0.3 g K₂HPO₄, 0.1 g FeCl₃·6H₂O, 40 g mannitol, and yeast extract).

-

Inoculate the medium with a starter culture of Pseudomonas fluorescens A2-2.

-

Incubate the culture in a shaker at an appropriate temperature (e.g., 30°C) with agitation for 3 days to allow for the production of safracins.[10]

b. Extraction:

-

Following incubation, centrifuge the culture broth at approximately 3,800 rpm for 15 minutes at 4°C to separate the supernatant from the bacterial cells.[10]

-

Transfer the supernatant to a new vessel.

-

Adjust the pH of the supernatant to 9.0 using a suitable base.[10]

-

Perform a solvent extraction by adding an equal volume of ethyl acetate. Mix vigorously for 1 minute and then allow the layers to separate.[11][10]

-

Collect the organic (ethyl acetate) layer, which now contains this compound. Repeat the extraction process on the aqueous layer to maximize yield.

c. Purification:

-

Combine the ethyl acetate extracts and concentrate them under reduced pressure to yield a crude extract.

-

Purify the crude extract using silica gel column chromatography.[11]

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol).

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Spectroscopic Analysis

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

a. UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of purified this compound in a suitable solvent (e.g., methanol or ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a wavelength range of 200-700 nm, using the solvent as a blank reference.

-

Identify the wavelength(s) of maximum absorbance (λmax). For related compounds, a λmax around 268 nm is observed.[9]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For complete structural assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Process the data using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

c. Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization - ESI).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, should be used to determine the accurate mass and confirm the elemental composition.[10]

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) experiments. This involves isolating the parent ion of this compound and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological and experimental processes related to this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Simplified biosynthetic pathway of this compound via NRPS and tailoring enzymes.

Caption: Proposed mechanism of action for this compound as an inhibitor of RNA synthesis.

References

- 1. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 33419-68-0 CAS MSDS (Safrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Safracin B - Creative Biolabs [creativebiolabs.net]

- 5. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BGC0000421 [mibig.secondarymetabolites.org]

- 7. This compound | C28H36N4O6 | CID 119025816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Safracin B | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Safracin A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Safracin A, a potent antitumor antibiotic, and its analogs. Detailed experimental protocols for key reactions, quantitative data on synthetic yields and biological activities, and diagrams of the synthetic pathway and proposed mechanism of action are presented to facilitate further research and development in this area.

Introduction

This compound is a tetrahydroisoquinoline antibiotic with significant antitumor and antibacterial properties.[1] Its complex pentacyclic structure has made it a challenging target for total synthesis. This document details a successful asymmetric total synthesis of a closely related analog, (-)-Saframycin A, which shares the core structural features of this compound.[2][3] The synthetic strategy hinges on key stereoselective intermolecular and intramolecular Pictet-Spengler reactions.[2][3] Additionally, the synthesis and cytotoxic activities of various this compound analogs are presented, offering insights into structure-activity relationships (SAR).

Data Presentation

Table 1: Summary of the Asymmetric Total Synthesis of (-)-Saframycin A

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Protection | Boc₂O, Et₃N, CH₂Cl₂, rt, 12 h | Intermediate 2 | 98 |

| 2 | Methylation | MeI, K₂CO₃, DMF, rt, 12 h | Intermediate 3 | 95 |

| 3 | Nitration | HNO₃, H₂SO₄, 0 °C, 1 h | Intermediate 4 | 90 |

| 4 | Reduction | H₂, Pd/C, MeOH, rt, 12 h | Intermediate 5 | 92 |

| 5 | Pictet-Spengler | (S)-Glycidaldehyde, TFA, CH₂Cl₂, 0 °C to rt, 12 h | Intermediate 6 | 85 |

| ... | ... | ... | ... | ... |

| 24 | Oxidation | Salcomine, O₂, CH₃CN, rt, 2 h | (-)-Saframycin A | 87 |

| Overall | 24 Steps (longest linear sequence) | (-)-Saframycin A | 9.7 |

Note: This table summarizes the key steps of the asymmetric total synthesis of (-)-Saframycin A, a close structural analog of this compound. The detailed step-by-step protocol is provided in the Experimental Protocols section.[2][3]

Table 2: Cytotoxicity of this compound and its Analogs (IC₅₀, nM)

| Compound | HCT-116 (Colon) | HepG2 (Liver) | BGC-823 (Gastric) | A2780 (Ovarian) | Average IC₅₀ (nM) |

| (-)-Saframycin A | - | - | - | - | - |

| Analog 7d (2-furan amide) | - | - | - | - | 6.06 |

| Analog 20 (4-methoxybenzamide) | - | 1.32 | - | - | - |

| Analog 29 (2-pyridine amide) | - | - | - | 1.73 | - |

| Analog 30 ((2E)-3-(3-trifluoromethyl-phenyl)acrylic amide) | - | - | - | 7.00 | - |

Data sourced from studies on synthetic analogs of Saframycin A.[4][5]

Experimental Protocols

Key Experiment: Asymmetric Pictet-Spengler Reaction (Formation of the Tetrahydroisoquinoline Core)

This protocol describes the key stereoselective intermolecular Pictet-Spengler reaction used to construct the tetrahydroisoquinoline core of the safracin scaffold.

Materials:

-

Intermediate 5 (1.0 eq)

-

(S)-Glycidaldehyde (1.2 eq)

-

Trifluoroacetic acid (TFA) (2.0 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve Intermediate 5 in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add (S)-glycidaldehyde to the solution, followed by the slow addition of trifluoroacetic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired tetrahydroisoquinoline intermediate 6.

Final Step: Oxidation to (-)-Saframycin A

This protocol details the final oxidation step to yield the quinone structure of (-)-Saframycin A.

Materials:

-

Precursor to Saframycin A (1.0 eq)

-

Salcomine (1.0 eq)

-

Acetonitrile (CH₃CN)

-

Oxygen (from air)

Procedure:

-

Dissolve the precursor to Saframycin A in CH₃CN.

-

Add salcomine to the solution at room temperature.

-

Stir the resulting dark suspension vigorously in an open atmosphere (to allow contact with air/oxygen) for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, purify the reaction mixture directly by silica gel column chromatography to yield (-)-Saframycin A as a yellow solid.

Mandatory Visualizations

Caption: Retrosynthetic analysis of this compound.

Caption: Workflow for the Pictet-Spengler reaction.

Caption: Proposed apoptotic signaling pathway.

Mechanism of Action

The precise molecular mechanism of this compound-induced cytotoxicity is an active area of research. However, based on the activity of structurally related compounds, a plausible mechanism involves the inhibition of DNA topoisomerase I.[6] Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, triggering a DNA damage response. This, in turn, can activate tumor suppressor proteins like p53, leading to the initiation of the intrinsic apoptotic pathway. Key events in this pathway include the activation of pro-apoptotic proteins such as Bax, which translocate to the mitochondria, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in programmed cell death.[7]

References

- 1. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Novel Topoisomerase Inhibitor Effective in Cells Overexpressing Drug Efflux Transporters | PLOS One [journals.plos.org]

- 7. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Safracin A Production in Pseudomonas fluorescens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Safracin A, a tetrahydroisoquinoline alkaloid produced by Pseudomonas fluorescens, has garnered significant interest due to its potent antibacterial and antitumor activities.[1][2][3] Structurally similar to the potent antitumor agent ET-743 (Yondelis), Safracin B, a co-metabolite, serves as a key precursor in its semi-synthesis.[4][5] This document provides detailed fermentation protocols and application notes to guide researchers in the production of this compound from Pseudomonas fluorescens A2-2.

Data Presentation

Table 1: Comparison of Fermentation Media for Safracin B Production

| Medium Component | Medium 1 (US Patent 4,440,752)[5] | Optimized Medium (CN103074395B)[5] |

| Carbon Source | Glucose 2.0%, Mannitol 4.0% | Optimized combination of carbon sources |

| Nitrogen Source | Dry Yeast 2.0%, Ammonium Sulfate 1.0% | Optimized combination of nitrogen sources |

| Inorganic Salts | Potassium Chloride 0.4%, Potassium Dihydrogen Phosphate 0.02% | Included |

| Other | Calcium Carbonate 0.8% | Included |

| Initial pH | 7.0 | Not Specified |

| Reported Yield | Baseline | 200-300% increase over baseline |

Note: The optimized medium from patent CN103074395B did not disclose the exact composition of its carbon and nitrogen sources but claimed a significant increase in Safracin B yield.

Experimental Protocols

Inoculum Preparation

Objective: To prepare a healthy and active seed culture of Pseudomonas fluorescens A2-2 for inoculation into the production fermenter.

Materials:

-

Pseudomonas fluorescens A2-2 strain

-

Seed Medium (e.g., Tryptic Soy Broth or nutrient broth)

-

Sterile culture flasks

-

Shaking incubator

Protocol:

-

Aseptically transfer a single colony of P. fluorescens A2-2 from a fresh agar plate to a flask containing the seed medium.

-

Incubate the flask at 24-26°C with shaking at 180 rpm for 24-48 hours, or until a dense culture is obtained.

-

Use this seed culture to inoculate the fermentation medium at a ratio of 5-10% (v/v).

Fermentation

Objective: To cultivate P. fluorescens A2-2 under controlled conditions to maximize the production of this compound.

Materials:

-

Production Fermentation Medium (see Table 1 for a baseline)

-

Bioreactor (e.g., 2L stirred tank)

-

pH meter and controller

-

Dissolved oxygen probe

-

Antifoaming agent

Protocol:

-

Prepare the fermentation medium and sterilize it in the bioreactor.

-

After cooling, inoculate the sterile medium with the seed culture.

-

Maintain the fermentation at 24-26°C with a stirring speed of 180 rpm for 4 days.[5]

-

Monitor and control the pH to remain between 7.0 and 8.0. The pH at the end of the fermentation is typically between 7.5 and 8.0.[5]

-

Monitor dissolved oxygen levels and adjust agitation and aeration rates as needed to maintain aerobic conditions.

-

Add an antifoaming agent as required to prevent excessive foam formation.

Downstream Processing (Product Recovery)

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Centrifuge

-

Solvents for extraction (e.g., ethyl acetate)

-

Chromatography system (e.g., Sephadex column, HPLC)

-

Acetonitrile

-

Ammonium acetate buffer

Protocol:

-

Cell Separation: Centrifuge the fermentation broth to separate the P. fluorescens cells from the supernatant containing this compound.

-

Extraction: Acidify the supernatant and perform a solvent extraction using a suitable organic solvent like ethyl acetate.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography (e.g., Sephadex) for initial purification.

-

Further purify the this compound-containing fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A typical mobile phase could be a gradient of acetonitrile in an ammonium acetate buffer.[4]

-

-

Final Product: Collect the purified fractions and concentrate them to obtain this compound.

Signaling Pathways and Experimental Workflows

Safracin Biosynthesis Gene Cluster and Regulation

The biosynthesis of this compound is governed by the sac gene cluster, which spans approximately 17.5 kb and contains 10 open reading frames (ORFs).[1][2][3] These genes are organized into two divergent operons. The production is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism.[1][4] A dual regulatory system, MexT-MexS, has been shown to influence the expression of the sac gene cluster, with MexT acting as an activator and MexS as a repressor.[6] Furthermore, the overexpression of the MexEF-OprN efflux pump, which is also controlled by MexT, has been demonstrated to increase Safracin production fourfold, suggesting its role in transporting the final product or its intermediates.[6][7]

References

- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 5. CN103074395B - Fermentation medium used for producing Safracin B - Google Patents [patents.google.com]

- 6. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Safracin A from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and purification of Safracin A, an antitumor antibiotic, from the culture broth of Pseudomonas fluorescens. The methodologies outlined are based on established laboratory procedures and are intended to guide researchers in obtaining purified this compound for further study and development.

Introduction

This compound is a heterocyclic quinone antibiotic produced by the bacterium Pseudomonas fluorescens (strain A2-2), also referred to as Pseudomonas poae.[1] It belongs to the saframycin family of antibiotics and has demonstrated significant antitumor activity against various cancer cell lines, including L1210 and P388 leukemias and B16 melanoma. The complex molecular structure of this compound and its therapeutic potential make its efficient extraction and purification from fermentation cultures a critical step for research and drug development.

This application note details the fermentation of P. fluorescens, followed by the extraction of this compound from the culture broth and its subsequent purification using silica gel column chromatography.

Fermentation of Pseudomonas fluorescens

The production of this compound is achieved through the fermentation of P. fluorescens. The following protocol describes the media composition and fermentation conditions.

Experimental Protocol: Fermentation

-

Seed Culture Preparation:

-

Prepare a seed medium with the following composition per liter of distilled water:

-

Glucose: 15 g

-

Peptone: 5 g

-

Yeast Extract: 2 g

-

K₂HPO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

CaCO₃: 4 g

-

-

Inoculate the seed medium with a stock culture of P. fluorescens A2-2.

-

Incubate the seed culture at 25°C for an appropriate duration to achieve sufficient cell density.

-

-

Production Fermentation:

-

Prepare the fermentation medium with the following composition per liter of distilled water:

-

Glucose: 20 g

-

Mannitol: 40 g

-

Dried Yeast: 20 g

-

(NH₄)₂SO₄: 10 g

-

K₂HPO₄: 0.4 g

-

KCl: 8 g

-

CaCO₃: 8 g

-

-

Inoculate the fermentation medium with 2% (v/v) of the seed culture.

-

Perform the fermentation in a 30-liter jar fermentor under the following conditions:

-

Temperature: 25°C

-

Agitation: 300 rpm

-

Aeration: 15 liters/minute

-

-

Monitor the production of this compound and B over time. Typically, Safracin B production begins around 16 hours and peaks at 48 hours, while this compound production starts after approximately 28 hours and reaches its maximum after 72 hours.[2]

-

Extraction of this compound from Culture Broth

Following fermentation, this compound is extracted from the culture supernatant using a liquid-liquid extraction method.

Experimental Protocol: Extraction

-

Harvesting the Supernatant:

-

Centrifuge the entire culture broth (e.g., 2.5 liters) to separate the bacterial cells from the supernatant. A Sharples centrifugal separator or a similar high-capacity centrifuge can be used.[2]

-

-

Acidic Wash (Impurity Removal):

-

Adjust the pH of the supernatant (e.g., 2 liters) to 3.0 with an appropriate acid.

-

Wash the acidified supernatant with an equal volume of ethyl acetate to remove acidic impurities. Discard the ethyl acetate phase.[2]

-

-

Basification and Extraction:

-

Adjust the pH of the aqueous layer to 9.0 with a suitable base.

-

Extract the basified aqueous layer twice with an equal volume of ethyl acetate.[2]

-

-

Washing and Concentration:

-

Combine the ethyl acetate extracts and wash them twice with 2 liters of distilled water.[2]

-

Evaporate the washed ethyl acetate extract to dryness in vacuo to obtain the crude extract.

-

Purification of this compound by Silica Gel Column Chromatography

The crude extract containing this compound and B is then purified using silica gel column chromatography.

Experimental Protocol: Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (50 ml) in the mobile phase.

-

Pack a chromatography column with the silica gel slurry.

-

-

Sample Loading:

-

Dissolve the dried crude extract in a small amount of the mobile phase.

-

-

Elution:

-

Elute the column with a mobile phase consisting of a toluene-chloroform-methanol mixture in a 2:6:1 ratio.[2]

-

Collect fractions and monitor for the presence of this compound and B using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions to identify those containing pure this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

Data Presentation

The following table summarizes the yield of this compound and B from a representative fermentation and extraction process.

| Parameter | Value | Reference |

| Starting Culture Broth Volume | 2.5 Liters | [2] |

| Supernatant Volume after Centrifugation | 2.0 Liters | [2] |

| Yield of this compound | 4 mg | [2] |

| Yield of Safracin B | 5 mg | [2] |

Visualizations

Safracin Biosynthetic Pathway

The biosynthesis of safracins is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The gene cluster responsible for safracin synthesis is organized into two divergent operons.

Caption: Proposed biosynthetic pathway of this compound and B.

Experimental Workflow

The overall process for obtaining purified this compound can be visualized as a sequential workflow.

Caption: Workflow for this compound extraction and purification.

References

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Analysis of Safracin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safracin A is a heterocyclic quinone antibiotic produced by the bacterium Pseudomonas fluorescens. It belongs to the saframycin family of antibiotics and has demonstrated both antibacterial and potent antitumor activities.[1] The biological activity of this compound is attributed to its unique and complex molecular structure, particularly the alpha-carbinolamine moiety, which is believed to play a crucial role in its mechanism of action.[1] Given its therapeutic potential, robust and reliable analytical methods for the identification and quantification of this compound are essential for research, drug development, and quality control purposes.